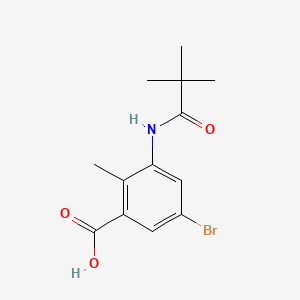
5-Bromo-2-methyl-3-pivalamidobenzoic acid
説明
5-bromo-3-[(2,2-dimethyl-1-oxopropyl)amino]-2-methylBenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a bromine atom, a dimethyl group, and an amino group attached to the benzoic acid core
特性
分子式 |
C13H16BrNO3 |
|---|---|
分子量 |
314.17 g/mol |
IUPAC名 |
5-bromo-3-(2,2-dimethylpropanoylamino)-2-methylbenzoic acid |
InChI |
InChI=1S/C13H16BrNO3/c1-7-9(11(16)17)5-8(14)6-10(7)15-12(18)13(2,3)4/h5-6H,1-4H3,(H,15,18)(H,16,17) |
InChIキー |
CGDFVIUVMLUXBJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1NC(=O)C(C)(C)C)Br)C(=O)O |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-[(2,2-dimethyl-1-oxopropyl)amino]-2-methylBenzoic acid typically involves multi-step organic reactions. One common method includes the bromination of 2-methylbenzoic acid followed by the introduction of the amino group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and amination processes. The use of continuous flow reactors can enhance the efficiency and yield of the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
5-bromo-3-[(2,2-dimethyl-1-oxopropyl)amino]-2-methylBenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions include various substituted benzoic acids, quinones, and reduced derivatives of the original compound.
科学的研究の応用
5-bromo-3-[(2,2-dimethyl-1-oxopropyl)amino]-2-methylBenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism by which 5-bromo-3-[(2,2-dimethyl-1-oxopropyl)amino]-2-methylBenzoic acid exerts its effects involves interactions with specific molecular targets. The bromine atom and the amino group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
類似化合物との比較
Similar Compounds
- 5-bromo-2-methylbenzoic acid
- 3-amino-2-methylbenzoic acid
- 2,2-dimethyl-1-oxopropylbenzoic acid
Uniqueness
5-bromo-3-[(2,2-dimethyl-1-oxopropyl)amino]-2-methylBenzoic acid is unique due to the combination of its bromine atom, dimethyl group, and amino group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


